Critical Availability Caveat: Paucity of Direct Comparative Bioactivity Data in Public Literature
A systematic literature search (PubMed, BindingDB, ChEMBL, Google Scholar) as of April 2026 reveals that no peer-reviewed primary research paper has reported a direct head-to-head bioactivity comparison between 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide (CAS 75150-40-2) and a defined structural analog in the same assay under identical conditions. The compound's BindingDB record (CHEMBL2024335) lists an IC₅₀ of 468 nM against Mycobacterium tuberculosis MenB, but the ligand structure in that entry corresponds to a CoA-adduct derivative, not the free hydrazide [1]. This evidence gap means that differentiation for procurement purposes must currently rely on (i) physicochemical properties versus the carboxylic acid analog, (ii) the documented role of the hydrazide group in enabling downstream chemistry, and (iii) class-level inference from related hydrazide series [2].
| Evidence Dimension | Availability of direct comparative bioactivity data (target compound vs. close analogs) |
|---|---|
| Target Compound Data | No primary study with comparator data identified |
| Comparator Or Baseline | Closest analogs: (4-Chlorophenylthio)acetic acid (CAS 3405-88-7), 2-(phenylthio)acetohydrazide, other aryl acetohydrazides |
| Quantified Difference | Not calculable; data absent |
| Conditions | Literature search (PubMed, BindingDB, ChEMBL, Google Scholar) conducted April 2026 |
Why This Matters
Procurement decisions must acknowledge that the compound's advertising as 'biologically active' rests on derivative data, not the parent hydrazide alone; users requiring validated target engagement should budget for confirmatory assays.
- [1] BindingDB Entry BDBM50382337 (CHEMBL2024335). Affinity Data: IC₅₀ 468 nM, Ki 350 nM for M. tuberculosis MenB. Note: The ligand SMILES corresponds to a CoA-adduct, not the free hydrazide. View Source
- [2] Li X, Liu N, Zhang H, Knudson SE, Slayden RA, Tonge PJ. Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis. Bioorg Med Chem Lett. 2010;20(21):6306-9. PMID: 20850304. View Source
